Salvianolic Acid B

描述

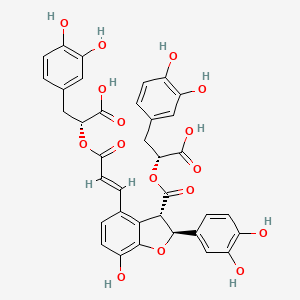

Salvianolic acid B (Sal B) is a water-soluble phenolic acid derived from the roots of Salvia miltiorrhiza (Danshen), a traditional Chinese herb widely used for cardiovascular and cerebrovascular diseases . Structurally, Sal B is a tetramer composed of three danshensu (D-(+)-β-3,4-dihydroxyphenyl lactic acid) units and one caffeic acid unit, linked via ester bonds . It is the most abundant and bioactive phenolic acid in Danshen, accounting for approximately 3–8% of the dried root mass .

Sal B exhibits diverse pharmacological activities, including antioxidant, anti-inflammatory, antifibrotic, and anticancer effects. It is clinically studied for liver fibrosis mitigation , neuroprotection against ischemic stroke , and enhancement of fat graft survival . Its mechanisms involve modulating oxidative stress (e.g., upregulating superoxide dismutase (SOD) and glutathione (GSH)), inhibiting pro-inflammatory cytokines, and regulating signaling pathways such as AGE-RAGE and Relaxin .

属性

IUPAC Name |

(2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-VWUOOIFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031347 | |

| Record name | Lithospermic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121521-90-2 | |

| Record name | Salvianolic acid B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121521-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithospermic acid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121521902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithospermic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVIANOLIC ACID B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GQ844199 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Solvent-Based Extraction Techniques

Aqueous Extraction with Fresh Salvia miltiorrhiza

The use of fresh Salvia miltiorrhiza roots avoids photolytic degradation of Sal B, which loses up to 70% of its content during traditional sun-drying. The process involves:

Ethanol-Assisted Ultrasonic Extraction

Low-temperature ethanol extraction minimizes thermal decomposition:

- Conditions : Ethanol (30–70% v/v), temperatures <25°C, ultrasonic treatment (20–40 kHz).

- Post-Extraction : Centrifugation and vacuum distillation remove ethanol, yielding a crude extract with 15–20% Sal B.

- Efficiency : Ultrasonic waves enhance cell wall rupture, improving extraction rates by 25% compared to maceration.

Table 1: Solvent Extraction Parameters and Outcomes

| Method | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cold Pressing | Water | 25°C | 90 | 50–56 |

| Ethanol Ultrasonic | 50% Ethanol | 20°C | 85 | 15–20 |

Membrane Separation Technologies

Ultrafiltration and Nanofiltration

Chromatographic Purification

Macroporous Resin Adsorption

Hydrophobic resins (e.g., HPD-100, D101) enrich Sal B from crude extracts:

Preparative High-Performance Liquid Chromatography (pHPLC)

- Column : C18 (250 × 4.6 mm, 5 μm).

- Mobile Phase : Acetonitrile:0.1% formic acid (25:75 v/v).

- Outcome : >95% purity; however, high cost limits industrial use.

Table 2: Chromatographic Performance Metrics

| Technique | Resin/Column | Purity (%) | Recovery (%) |

|---|---|---|---|

| Macroporous Resin | HPD-100 | 80–85 | 85 |

| pHPLC | C18 | 95–98 | 70 |

Industrial-Scale Optimization

Spray Drying

化学反应分析

反应类型: 丹酚酸B会发生各种化学反应,包括氧化、还原和取代反应。这些反应对其药理活性至关重要。

常用试剂和条件:

氧化: 通常涉及在受控条件下使用过氧化氢或高锰酸钾等试剂。

还原: 通常使用硼氢化钠等还原剂。

取代: 根据所需产物,涉及亲核试剂或亲电试剂。

科学研究应用

Pharmacological Properties

Salvianolic acid B exhibits a range of pharmacological activities, including:

- Antioxidant Effects : The compound is noted for its strong antioxidant capabilities, which help mitigate oxidative stress in various cell types, including hepatocytes and neurons .

- Anti-inflammatory Action : this compound has been shown to reduce inflammatory markers and improve immune function in models of atherosclerosis and other inflammatory conditions .

- Neuroprotective Effects : Research indicates that this compound can protect neurons from ischemic damage and promote recovery in models of Parkinson's disease .

- Antitumor Activity : The compound has demonstrated efficacy in inhibiting tumor growth by modulating pathways involved in cancer cell proliferation and metastasis .

Neurological Disorders

This compound has been extensively studied for its neuroprotective properties. In animal models of Parkinson's disease, it attenuates neuronal damage through Nrf2-dependent mechanisms, enhancing glial cell-mediated protection against toxins . Additionally, it shows promise in treating acute ischemic stroke by reducing oxidative stress and inflammation, which are critical factors in neuronal injury following stroke .

Cardiovascular Health

The compound is integral to traditional formulations aimed at treating cardiovascular diseases. It has been shown to improve endothelial function, reduce lipid levels, and exhibit anti-atherosclerotic effects. For instance, the Danshen-Shanzha formula, which includes this compound, has been clinically validated for managing atherosclerosis by improving lipid profiles and reducing vascular inflammation .

Cancer Therapy

This compound's role in oncology is particularly noteworthy. It has been found to inhibit the expression of programmed cell death ligand 1 (PD-L1) in colon cancer cells, enhancing T-cell-mediated tumor cell killing . Furthermore, it impairs the migratory and invasive capabilities of breast cancer cells by modulating epithelial-mesenchymal transition markers .

Case Studies

Safety Profile

Clinical trials have established that this compound is generally safe and well-tolerated at doses up to 300 mg per day. Adverse events are minimal and typically mild, including transient increases in liver enzymes and mild gastrointestinal discomfort . The pharmacokinetics indicate a dose-dependent increase in plasma concentration without significant accumulation upon repeated administration .

作用机制

丹酚酸B通过多种分子靶点和途径发挥作用:

抗氧化活性: 清除活性氧物种并上调抗氧化酶。

抗炎作用: 抑制促炎细胞因子和NF-κB等通路。

相似化合物的比较

Key Insights :

- Sal B’s tetrameric structure enhances stability and bioavailability compared to smaller analogs like danshensu and rosmarinic acid .

- Salvianolic acid A and lithospermic acid share functional similarities (e.g., antioxidant effects) but differ in metabolic pathways and potency .

Pharmacological Activities

Antioxidant Capacity

Sal B outperforms analogs in scavenging free radicals and reducing lipid peroxidation. In vitro studies show its IC50 for DPPH radical scavenging is 12.3 μM, compared to 28.5 μM for salvianolic acid A and 45.2 μM for rosmarinic acid . This superiority is attributed to its four phenolic hydroxyl groups, which enhance electron donation .

Antifibrotic Effects

Sal B significantly reduces liver fibrosis markers (e.g., collagen I, α-SMA) in animal models, outperforming salvianolic acid C and danshensu . Its mechanism involves inhibiting TGF-β/Smad signaling, a pathway less effectively targeted by smaller phenolic acids .

Anticancer Activity

Bioavailability and Metabolism

- Bioavailability: Sal B has a plasma half-life of 2.1 hours in rats, longer than salvianolic acid A (1.3 hours) due to slower ester bond hydrolysis .

- Metabolism : Sal B is hydrolyzed into danshensu and caffeic acid in vivo, which synergize to enhance its effects . In contrast, lithospermic acid is primarily excreted unchanged, limiting its therapeutic window .

生物活性

Salvianolic acid B (Sal B) is a bioactive compound derived from Salvia miltiorrhiza, a traditional Chinese medicinal herb. It has garnered significant attention for its diverse pharmacological effects, particularly in the context of cardiovascular, cerebrovascular, and neuroprotective activities. This article provides a comprehensive overview of the biological activity of Sal B, including its mechanisms of action, therapeutic applications, and safety profile.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Antioxidant Effects : Sal B effectively scavenges reactive oxygen species (ROS) and regulates the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1). This action helps mitigate oxidative stress and cellular damage associated with various diseases .

- Anti-inflammatory Activity : Sal B inhibits pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6), thereby reducing inflammation. It also modulates signaling pathways such as NF-κB and JAK2/STAT3, which are pivotal in inflammatory responses .

- Anti-apoptotic Properties : Sal B promotes cell survival by upregulating anti-apoptotic proteins (e.g., Bcl-2) and downregulating pro-apoptotic proteins (e.g., Bax), thus protecting cells from oxidative damage-induced apoptosis .

Pharmacological Effects

The pharmacological effects of Sal B can be categorized into several key areas:

Cardiovascular Protection

Sal B has demonstrated cardioprotective effects by:

- Inhibiting vascular smooth muscle cell proliferation.

- Reducing intimal hyperplasia through modulation of microRNA and cell cycle regulators .

- Enhancing myocardial differentiation from bone marrow mesenchymal stem cells (BMSCs), promoting cardiac repair mechanisms .

Neuroprotection

Research indicates that Sal B protects neurons from ischemic injury and has potential applications in treating neurodegenerative diseases such as Parkinson's disease. It reduces oxidative stress markers and inflammatory responses in neuronal tissues .

Metabolic Regulation

Sal B influences metabolic processes, including:

- Improving blood glucose control and insulin sensitivity in models of type 2 diabetes.

- Modulating lipid metabolism and reducing oxidative stress related to metabolic disorders .

Safety Profile

Clinical studies have assessed the safety and tolerability of Sal B. A phase 1 clinical trial involving healthy volunteers indicated that doses up to 300 mg were well tolerated, with only mild adverse events reported, such as dizziness and transient changes in liver function tests . These findings suggest a favorable safety profile for Sal B in clinical applications.

Case Studies and Research Findings

Several studies have highlighted the efficacy of Sal B in various experimental models:

常见问题

Basic Research Questions

Q. What are the validated methods for extracting Salvianolic Acid B from plant sources, and how can extraction efficiency be optimized?

- Methodology :

- Orthogonal experimental design combined with R language, BP neural networks, and genetic algorithms can optimize extraction parameters (e.g., solvent ratio, temperature, time). For example, 12 volumes of water, 70% ethanol, and 1-hour boiling cycles yield 116.17 mg/g SalB .

- Solvent partitioning : Methanol extraction followed by pH-adjusted ethyl acetate partitioning improves purity (e.g., 96.7% purity via HPLC-UV) .

- Key Considerations : Monitor solvent polarity and pH to avoid degradation of phenolic acids.

Q. How can researchers ensure the identity and purity of SalB in experimental samples?

- Analytical Techniques :

- HPLC-UV : Use reverse-phase C18 columns with mobile phases like acetonitrile/0.1% formic acid. Linear ranges for SalB quantification: 1.055–211 μg/mL (R² > 0.999) .

- NMR and MS : Cross-validate with reference spectra (e.g., [M-H]⁻ ion at m/z 717 for SalB) .

Q. What are the common challenges in quantifying SalB in complex matrices like herbal formulations?

- Solutions :

- Matrix interference : Use SPE (solid-phase extraction) or liquid-liquid partitioning to isolate SalB .

- Validation : Perform spike-and-recovery tests (e.g., 95–105% recovery rates) and assess inter-day precision (RSD < 2%) .

Advanced Research Questions

Q. How can system modeling approaches improve the predictive accuracy of SalB quantification in industrial-quality control?

- Methodology :

- D-optimal design : Optimizes near-infrared (NIR) spectral parameters (e.g., wavelength ranges, preprocessing methods) for robust quantitative models (R² > 0.95) .

- Chemometrics : Combine PCA and clustering analysis to distinguish SalB from co-eluting compounds (e.g., rosmarinic acid) .

Q. What molecular mechanisms underlie SalB's antiviral activity against pathogens like Enterovirus 71?

- Experimental Design :

- In vitro assays : Use plaque reduction neutralization tests (PRNT) on Vero cells, with SalB IC₅₀ values ≤ 10 μM .

- Mechanistic studies : Employ RNA-interference or CRISPR-Cas9 to identify host targets (e.g., inhibition of viral entry via clathrin-mediated endocytosis) .

- Data Interpretation : Contrast results with conflicting studies; e.g., some reports suggest SalB’s effects are dose-dependent due to antioxidant vs. pro-oxidant duality .

Q. How do pharmacokinetic properties of SalB influence its bioavailability in preclinical models?

- Methodological Framework :

- Pharmacokinetic assays : Administer SalB orally (10–50 mg/kg) to rodents, then quantify plasma levels via LC-MS/MS. Typical Tₘₐₓ: 1–2 h; bioavailability < 5% due to poor absorption .

- Nanoformulation strategies : Use liposomes or PLGA nanoparticles to enhance solubility and intestinal permeability (e.g., 3-fold increase in Cₘₐₓ) .

Data Contradiction Analysis

Q. Why do studies report conflicting results on SalB’s antioxidant vs. pro-oxidant effects?

- Resolution Strategies :

- Dose dependency : Low doses (≤10 μM) act as antioxidants (scavenging ROS), while high doses (>50 μM) induce pro-oxidant effects via Fe²⁺ chelation .

- Cell-type specificity : Test multiple cell lines (e.g., HepG2 vs. RAW264.7) to contextualize redox behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。